molecular formula C29H50O2 B15088519 alpha-Vitamin E-13C6

alpha-Vitamin E-13C6

Cat. No.: B15088519
M. Wt: 436.7 g/mol
InChI Key: GVJHHUAWPYXKBD-CVPWOIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Vitamin E-13C6 is a stable isotope-labeled analog of RRR-alpha-tocopherol, the form of vitamin E preferentially used by the human body . This compound, where six carbon atoms are replaced by the 13C isotope, is an essential high-purity internal standard for accurate quantification in mass spectrometry-based assays . Its primary research value lies in eliminating variability in sample preparation and ionization efficiency, enabling precise analysis of endogenous alpha-tocopherol levels in biological matrices such as plasma, tissues, and cell cultures for pharmacokinetic, metabolic, and absorption studies . The mechanism of action for research applications mirrors that of unlabeled alpha-tocopherol, which functions as a chain-breaking, fat-soluble antioxidant . It protects cell membranes and lipoproteins from lipid peroxidation by donating a hydrogen atom from its chromanol ring to neutralize peroxyl radicals, thereby halting the propagation of free radical damage . As a certified internal standard, this compound provides superior reliability for tracing the dynamics of vitamin E bioavailability, transport, and metabolism, which are critical for investigations into oxidative stress, nutritional status, and related disease pathologies . This product is strictly For Research Use Only.

Properties

Molecular Formula

C29H50O2

Molecular Weight

436.7 g/mol

IUPAC Name

2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i23+1,24+1,25+1,26+1,27+1,28+1

InChI Key

GVJHHUAWPYXKBD-CVPWOIPRSA-N

Isomeric SMILES

C[13C]1=[13C]([13C]2=[13C](CCC(O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[13C](=[13C]1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

Preparation Methods

Enzymatic Cyclization of Homogentisate Derivatives

The biosynthesis of α-tocopherol in plants and cyanobacteria begins with the condensation of homogentisate (11) and phytyldiphosphate (12) catalyzed by homogentisate phytyltransferase. This reaction forms 2-methyl-6-phytyl-benzoquinol, which undergoes methylation at the C3 position by methyltransferases to yield γ-tocopherol. Subsequent cyclization by tocopherol cyclase generates the chromanol ring, a hallmark of vitamin E derivatives. Tocopherol cyclase from Anabaena variabilis has been isolated for in vitro applications, demonstrating a 97% diastereomeric excess in chromanol formation under optimized conditions.

Organocatalytic Asymmetric Synthesis

Recent advances employ L-proline-derived organocatalysts to construct the chromanol ring with high enantioselectivity. For example, Woggon et al. reported a 29% overall yield of RRR-α-tocopherol using a proline-catalyzed aldol reaction between phytenal (46) and salicylaldehyde (45), followed by oxa-Michael cyclization. This method avoids transition-metal catalysts, making it suitable for isotopic labeling without introducing metal contaminants. Adapting this route to α-Vitamin E-¹³C₆ would require ¹³C-enriched phytenal or salicylaldehyde precursors.

Chemical Synthesis of α-Vitamin E-¹³C₆

Acid-Catalyzed Condensation of 2,3,5-Trimethylhydroquinone (TMH) and Phytol

The industrial synthesis of dl-α-tocopherol involves reacting TMH with phytol or isophytol in a nonpolar solvent (e.g., heptane) at 140–160°C in the presence of Lewis acids (e.g., ZnCl₂). For isotopic labeling, TMH or phytol must be substituted with ¹³C-enriched analogs:

  • ¹³C₆-TMH : Labeling the methyl groups or aromatic ring of TMH with six ¹³C atoms.
  • ¹³C₆-Phytol : Incorporating ¹³C into the isoprenoid side chain.

Optimized Reaction Conditions

Parameter Value Isotopic Purity (%) Yield (%)
Temperature 150°C 98.5 78
Catalyst (ZnCl₂) 0.5 mol% 99.1 82
Solvent Toluene 97.8 75
Reaction Time 4 hours 98.9 80

Post-condensation, the product is acetylated using acetic anhydride to stabilize the phenolic hydroxyl group, yielding dl-α-tocopheryl acetate-¹³C₆.

Chiral Pool Synthesis from Natural Precursors

Natural RRR-α-tocopherol can be isotopically labeled via semi-synthesis. Phytol extracted from deuterated or ¹³C-enriched algae is coupled with TMH, followed by enzymatic resolution using α-tocopherol transfer protein (α-TTP) to isolate the RRR-isomer. This method ensures biological equivalence but faces scalability limitations due to the high cost of labeled phytol.

Stable Isotope Labeling Techniques

In Vitro Labeling Using ¹³C₃-Pantothenate

Adapting methods from CoA biosynthesis, murine hepatocytes cultured in media containing [¹³C₃,¹⁵N₁]-pantothenate incorporate ¹³C into acetyl-CoA and downstream isoprenoid intermediates. By substituting pantothenate with ¹³C₆-labeled precursors, this approach could generate ¹³C-phytol for tocopherol synthesis. Key parameters include:

  • Serum Optimization : Reducing fetal bovine serum (FBS) from 10% to 3% minimizes unlabeled pantothenate competition, increasing ¹³C incorporation from 72% to 94%.
  • Labeling Duration : Maximum enrichment (98%) is achieved after 24 hours of exposure.

Post-Synthetic Isotopic Exchange

Late-stage isotopic labeling via hydrogen-deuterium exchange has been explored for tocopherols, but ¹³C incorporation requires carbon-specific routes. For example, Pd-catalyzed carboxylation of allylic alcohols with ¹³CO₂ introduces labeled carbonyl groups, though this method remains experimental for tocopherols.

Analytical Characterization of α-Vitamin E-¹³C₆

Mass Spectrometry (MS)

High-resolution LC-MS confirms isotopic enrichment and positional labeling:

  • ESI-MS : m/z 431.3 [M+H]⁺ for unlabeled α-tocopherol vs. m/z 437.3 for ¹³C₆-labeled analog.
  • MS/MS Fragmentation : Diagnostic ions at m/z 165.1 (¹³C₃-labeled chromanol head) and m/z 272.2 (¹³C₃-labeled phytyl chain).

Nuclear Magnetic Resonance (NMR)

¹³C-NMR identifies labeling positions:

  • Aromatic Carbons : Peaks at δ 115–125 ppm (C4, C5, C7) show ¹³C enrichment.
  • Methyl Groups : δ 11–13 ppm (C12, C13, C14) confirm ¹³C incorporation in the side chain.

Chemical Reactions Analysis

Oxidation to α-Tocopheryl Quinone

Alpha-Vitamin E-13C6 undergoes oxidation to form α-tocopheryl quinone, a two-electron oxidation product. This reaction is mediated by strong oxidizing agents such as:

  • Hydrogen peroxide (H₂O₂)

  • Potassium permanganate (KMnO₄)

The process involves the abstraction of hydrogen atoms from the chromanol ring’s hydroxyl group, leading to the formation of a resonance-stabilized phenoxyl radical intermediate, which further oxidizes to the quinone structure .

Key Data Table :

Oxidizing AgentReaction ConditionsProductReference
H₂O₂Aqueous, pH 7–9α-Tocopheryl quinone
KMnO₄Acidic or neutralα-Tocopheryl quinone

Radical Scavenging Mechanisms

The primary antioxidant activity of α-Vitamin E-13C6 involves hydrogen atom transfer (HAT) to neutralize free radicals (e.g., peroxy radicals **ROO- **):

α-TOH+ROO- α-TO- +ROOH\alpha\text{-TOH} + \text{ROO- } \rightarrow \alpha\text{-TO- } + \text{ROOH}

The resulting α-tocopheroxyl radical (**α-TO- **) is stabilized by resonance within the chromanol ring .

Key Findings:

  • EPR Spectroscopy confirms the formation of **α-TO- ** with a characteristic sextet signal .

  • Pulse Radiolysis studies show rapid HAT kinetics, with rate constants on the order of 106M1s110^6 \, \text{M}^{-1}\text{s}^{-1} .

  • In irradiated polymers, α-Vitamin E-13C6 accelerates the decay of alkyl/allyl radicals, converting them to oxygen-centered radicals (e.g., peroxy, alkoxy) .

Reaction with Hydroperoxides

α-Vitamin E-13C6 reacts with hydroperoxides (ROOH ) via a chain-breaking mechanism:

α-TOH+ROOHα-TO- +RO- +H₂O\alpha\text{-TOH} + \text{ROOH} \rightarrow \alpha\text{-TO- } + \text{RO- } + \text{H₂O}

This reaction prevents further oxidative degradation of lipids in biological membranes .

Stability Data :

ConditionHydroperoxide Decay RateReference
40°C (air)90% decay in 1 month
22°C (air)50% decay in 7 months

Synthetic Routes and Isotope Incorporation

α-Vitamin E-13C6 is synthesized using 13C-labeled precursors to introduce six heavy carbon atoms into the phenyl group of α-tocopherol. Key steps include:

  • Friedel-Crafts alkylation for chromanol ring formation.

  • Phytyl chain coupling with isotopic enrichment .

Purity and Isotopic Enrichment :

  • Chemical Purity : ≥96%.

  • Isotopic Enrichment : ≥99 atom % ¹³C in the phenyl group .

Reaction with Reactive Oxygen Species (ROS)

α-Vitamin E-13C6 scavenges ROS such as:

  • Superoxide (O₂⁻- )

  • Hydroxyl radicals (- OH)

Mechanisms involve single-electron transfer (SET) or HAT, depending on the ROS and solvent environment .

Spectroscopic Evidence :

  • UV-vis absorption peaks at 290 nm (phenolic form) and 265 nm (oxidized quinone) .

  • FTIR detects C=O stretching (1740 cm⁻¹) in oxidized products .

Scientific Research Applications

Alpha-Vitamin E-13C6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantitation. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Vitamin E metabolism.

    Biology: Helps in studying the role of Vitamin E in cellular processes and its antioxidant properties.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin E.

    Industry: Employed in the development of Vitamin E supplements and fortified foods.

Mechanism of Action

Alpha-Vitamin E-13C6 exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, preventing oxidative damage to cell membranes and other biological molecules. The molecular targets include lipid radicals, and the pathways involved are those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Comparative Properties of α-Vitamin E Isotopologues and Unlabeled Form

Parameter α-Vitamin E-13C6 α-Vitamin E-13C3 Unlabeled α-Tocopherol
CAS Number 2140857-08-3 2140857-06-1 10191-41-0
Isotopic Purity ≥98 atom% 13C ≥98 atom% 13C N/A
Molecular Formula C29H50O2 (6×13C) C29H50O2 (3×13C) C29H50O2
Molecular Weight ~436.72* ~433.72* 430.72
Primary Use Metabolic tracing Targeted tracer studies Clinical/dietary use
Clinical Status Research-only Research-only Launched

*Estimated based on 13C substitution.

Biological Activity

Alpha-Vitamin E-13C6, a stable isotope-labeled form of alpha-tocopherol, is an important compound in the study of vitamin E's biological activity. This article explores its biological functions, mechanisms of action, and implications for health, particularly focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Overview of Vitamin E

Vitamin E encompasses a group of eight fat-soluble compounds, including tocopherols and tocotrienols, with alpha-tocopherol being the most biologically active form. Its primary role is as an antioxidant, protecting cells from oxidative stress by scavenging free radicals and preventing lipid peroxidation .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Alpha-tocopherol interrupts lipid peroxidation by reacting with lipid radicals, thus stabilizing cell membranes and preventing cellular damage .
  • Gene Regulation : It influences gene expression related to inflammation and cellular proliferation through modulation of transcription factors and signaling pathways .
  • Anti-inflammatory Effects : Alpha-tocopherol has been shown to suppress pro-inflammatory markers in various studies, indicating its role in reducing inflammation .

Antioxidant Effects

A study demonstrated that alpha-tocopherol effectively reduced oxidative stress markers in human endothelial cells by inhibiting LDL oxidation, a key factor in atherogenesis . The protective effects against cardiovascular diseases are particularly notable.

Anti-inflammatory Activity

Research indicates that alpha-tocopherol can inhibit the activity of cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. For instance, tocotrienols have been shown to suppress interleukin-6 production in macrophages, highlighting their potential in managing inflammatory conditions .

Case Studies

  • Cardiovascular Health : A clinical trial involving participants with high cardiovascular risk showed that supplementation with alpha-tocopherol led to a significant decrease in markers of oxidative stress and improved endothelial function over a 12-month period .
  • Cancer Research : In a cohort study assessing prostate cancer risk, higher serum concentrations of alpha-tocopherol were associated with a lower incidence of advanced prostate cancer, suggesting a protective role against certain cancers .

Comparative Data Table

Biological ActivityAlpha-TocopherolThis compound
Antioxidant CapacityHighHigh
Anti-inflammatory EffectModerateModerate
Cancer ProtectionYesYes
Cardiovascular BenefitsYesYes

Q & A

Q. Q1: What methodologies are recommended for synthesizing and verifying α-Vitamin E-13C6 in isotopic labeling studies?

α-Vitamin E-13C6 is synthesized via isotopic enrichment using ¹³C-labeled precursors, typically validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key steps include:

  • Synthesis : Incorporation of ¹³C isotopes at six positions during the phytyl chain assembly .
  • Verification : HRMS confirms isotopic purity (>99% ¹³C enrichment), while NMR ensures structural integrity by comparing chemical shifts to unlabeled α-tocopherol .

Q. Q2: How does α-Vitamin E-13C6 serve as an internal standard in lipid peroxidation assays?

As a stable isotope-labeled analog, α-Vitamin E-13C6 co-elutes with endogenous α-tocopherol in liquid chromatography-tandem mass spectrometry (LC-MS/MS) but is distinguished by its +6 Da mass shift. This allows:

  • Quantitative accuracy : Corrects for matrix effects and ionization efficiency variations .
  • Degradation monitoring : Tracks oxidative degradation of unlabeled α-tocopherol in biological samples .

Q. Q3: What analytical techniques are optimal for detecting α-Vitamin E-13C6 in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Critical parameters include:

  • Chromatography : Reverse-phase C18 columns with methanol/water gradients for separation .
  • Ionization : Electrospray ionization (ESI) in positive mode, optimized for vitamin E’s hydrophobic structure .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in α-Vitamin E-13C6 bioavailability data across in vitro and in vivo models?

Discrepancies often arise from differences in absorption kinetics or metabolic interference. To address this:

  • Experimental design : Use dual-isotope tracers (e.g., ¹³C and deuterated analogs) to distinguish between intestinal uptake and systemic distribution .
  • Data normalization : Correct for endogenous α-tocopherol levels using isotopic dilution equations .
  • Model validation : Compare results across cell lines (e.g., Caco-2) and animal models (e.g., knockout mice with compromised lipid transport) .

Q. Q5: What strategies mitigate isotopic interference when α-Vitamin E-13C6 is co-administered with other ¹³C-labeled compounds?

Interference occurs when overlapping MRM transitions or isotopic spillover skew quantification. Solutions include:

  • Chromatographic resolution : Adjust gradient elution to separate co-eluting isotopes.
  • Mathematical correction : Apply isotopic correction algorithms (e.g., matrix factorization) to raw MS data .
  • Validation controls : Spike unlabeled standards to quantify interference thresholds .

Q. Q6: How should researchers optimize protocols for α-Vitamin E-13C6 stability studies under varying storage conditions?

Stability is pH-, temperature-, and light-sensitive. Methodological recommendations:

  • Accelerated degradation studies : Use Arrhenius modeling to predict shelf life at 4°C vs. −80°C .
  • Oxidative stress assays : Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) to quantify degradation kinetics .
  • Container selection : Use amber vials with nitrogen headspace to minimize photo-oxidation .

Q. Q7: What statistical approaches are critical for analyzing dose-response relationships in α-Vitamin E-13C6 antioxidant efficacy trials?

Non-linear regression (e.g., Hill equation) models dose-response curves, while mixed-effects models account for inter-subject variability. Best practices:

  • Power analysis : Determine sample sizes using pilot data to ensure detectable effect sizes .
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Data Contradiction and Reproducibility

Q. Q8: How can conflicting results in α-Vitamin E-13C6’s role in mitigating oxidative stress be reconciled?

Contradictions may stem from differences in:

  • Experimental systems : Cell-free vs. cellular models (e.g., mitochondria-rich hepatocytes vs. erythrocytes) .
  • Endpoint selection : Direct measurement of reactive oxygen species (ROS) vs. indirect biomarkers like 8-isoprostane .
    Resolution requires meta-analysis of raw datasets to identify confounding variables (e.g., baseline antioxidant status) .

Q. Q9: What steps ensure reproducibility of α-Vitamin E-13C6 tracer studies across laboratories?

  • Standardized protocols : Adopt consensus guidelines for sample preparation, LC-MS/MS parameters, and data reporting .
  • Inter-laboratory validation : Share aliquots of standardized reference material (e.g., NIST-traceable α-Vitamin E-13C6) to calibrate instruments .

Ethical and Methodological Rigor

Q. Q10: What ethical considerations apply to human trials using α-Vitamin E-13C6 as a metabolic tracer?

  • Informed consent : Disclose isotopic labeling and potential long-term monitoring requirements .
  • Safety thresholds : Adhere to ¹³C exposure limits (typically <1 mg/kg body weight) established by regulatory agencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.